molecular formula C8H12O B13536965 1-(1-Cyclopropylcyclopropyl)ethan-1-one

1-(1-Cyclopropylcyclopropyl)ethan-1-one

Cat. No.: B13536965
M. Wt: 124.18 g/mol
InChI Key: JFPKCEDLTWPCSZ-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C₇H₁₀O It is a ketone characterized by the presence of two cyclopropyl groups attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylcyclopropyl)ethan-1-one typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylcarbinol with a strong acid, such as sulfuric acid, to form the corresponding cyclopropyl ketone. Another approach involves the use of cyclopropylmethyl bromide and a base like potassium tert-butoxide to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropyl groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

1-(1-Cyclopropylcyclopropyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylcyclopropyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    Cyclopropyl methyl ketone: Shares the cyclopropyl group but differs in the overall structure.

    Acetylcyclopropane: Another cyclopropyl-containing ketone with different properties.

    Cyclopropyl methyl ketone: Similar in structure but with variations in the substituents.

Uniqueness: 1-(1-Cyclopropylcyclopropyl)ethan-1-one is unique due to the presence of two cyclopropyl groups, which impart distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-(1-cyclopropylcyclopropyl)ethanone

InChI

InChI=1S/C8H12O/c1-6(9)8(4-5-8)7-2-3-7/h7H,2-5H2,1H3

InChI Key

JFPKCEDLTWPCSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC1)C2CC2

Origin of Product

United States

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